BenchChemオンラインストアへようこそ!

NGB 2904

Dopamine D3 receptor Receptor binding affinity Selectivity profiling

NGB 2904 is the definitive D3-selective antagonist for preclinical addiction and CNS research. With 155-fold D3/D2 selectivity, it eliminates D2-mediated confounds (sedation, catalepsy, natural reward suppression) seen with inferior alternatives. Validated in cocaine reinstatement, progressive-ratio, and brain stimulation reward paradigms at 0.1–5 mg/kg i.p. D3 knockout mouse models confirm on-target specificity. Orally bioactive, BBB-permeable (brain-to-plasma ratio 2.93–11.81). Also a reference standard for SAR programs and emerging ABCG2-mediated MDR research. ≥98% purity, available from multiple global suppliers.

Molecular Formula C28H29Cl2N3O
Molecular Weight 494.5 g/mol
Cat. No. B8095234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGB 2904
Molecular FormulaC28H29Cl2N3O
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl
InChIInChI=1S/C28H29Cl2N3O/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24/h1-2,5-11,19H,3-4,12-18H2,(H,31,34)
InChIKeyYJPWVCIGSHWNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NGB 2904: A Highly Selective Dopamine D3 Receptor Antagonist Tool Compound for Addiction Neuroscience and Psychostimulant Abuse Research


NGB 2904 (N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-3-fluorenylcarboxamide) is a potent and selective dopamine D3 receptor antagonist with a high binding affinity (Ki = 1.4 nM for human D3 receptor). The compound demonstrates pronounced selectivity for D3 over D2 (Ki = 217 nM, ~155-fold selectivity), D4 (Ki > 5,000 nM), D1/D5 (Ki > 10,000 nM), 5-HT2 (Ki = 223 nM), and α1 receptors (Ki = 642 nM) . NGB 2904 is orally bioactive and exhibits blood-brain barrier permeability, enabling systemic administration in preclinical rodent models [1]. The compound has been extensively characterized as a research tool for investigating D3 receptor pharmacology in addiction neuroscience, with documented effects across multiple behavioral paradigms including cocaine self-administration, cue-induced reinstatement, and brain stimulation reward [2].

Why D3-Selective Antagonists Like NGB 2904 Cannot Be Interchanged with Generic D2-Preferring Dopamine Antagonists


The dopamine D3 receptor shares ~46% amino acid sequence homology with D2 receptors in the transmembrane domains, which has historically complicated efforts to achieve truly selective pharmacological tools. Many compounds marketed as "D3 antagonists" retain substantial off-target activity at D2 receptors, producing confounded behavioral readouts that reflect mixed D2/D3 antagonism rather than D3-specific modulation [1]. In preclinical addiction research, D2 receptor antagonism produces side effects including sedation, catalepsy, and attenuation of natural reward processing, whereas selective D3 antagonism has been shown to reduce drug-seeking behavior without impairing sucrose-maintained responding [2]. The quantitative selectivity differences between NGB 2904 (D3/D2 Ki ratio ~155) and less selective alternatives directly impact experimental interpretability—a compound with 10-20 fold D3 selectivity would be expected to engage significant D2 receptor occupancy at behaviorally active doses, thereby introducing confounding variables that cannot be deconvolved from the D3-specific pharmacology being investigated [3].

Quantitative Differentiation of NGB 2904 Relative to Closest Analogs and In-Class Alternatives


Superior D3 Receptor Binding Affinity and Selectivity Profile: NGB 2904 vs. SB-277011A and Other D3 Antagonists

NGB 2904 exhibits a D3 receptor binding affinity (Ki = 1.4 nM) that is approximately 7-fold more potent than the widely cited D3 antagonist SB-277011A (Ki = 10.2 nM for human D3). More critically, NGB 2904 demonstrates a D3/D2 selectivity ratio of 155:1 based on Ki values (D3 Ki = 1.4 nM; D2 Ki = 217 nM), whereas SB-277011A has been reported with a D3/D2 selectivity of approximately 80:1 to 100:1 in comparable binding assays [1]. The compound also exhibits negligible binding to D4 (Ki > 5,000 nM, >3,500-fold selectivity), D1 (Ki > 10,000 nM, >7,100-fold), D5 (Ki > 10,000 nM), 5-HT2 (Ki = 223 nM), and α1 receptors (Ki = 642 nM) . This selectivity profile provides a cleaner pharmacological tool for isolating D3-mediated effects from D2 receptor contributions compared to earlier-generation D3 antagonists such as U99194 (D3 Ki ~250 nM, D3/D2 ~10-20 fold) [2].

Dopamine D3 receptor Receptor binding affinity Selectivity profiling GPCR pharmacology

Behavioral Efficacy in Cocaine Cue-Induced Reinstatement: Quantitative Comparison of NGB 2904 vs. SB-277011A and BP 897

In a direct comparative study evaluating the effects of three D3-preferring compounds on cocaine cue-induced reinstatement, NGB 2904 (0.1, 1.0, or 5.0 mg/kg, i.p.) produced a 45%, 30%, and 70% inhibition of cue-induced reinstatement, respectively, compared to vehicle-treated controls. By comparison, SB-277011A required substantially higher doses (6, 12, or 24 mg/kg, i.p.) to achieve comparable inhibition (35%, 65%, and 85%, respectively). BP 897 at 0.1 or 1.0 mg/kg produced no significant effect, and only at 3 mg/kg achieved 70% inhibition [1]. Notably, NGB 2904 achieved maximal efficacy (70% inhibition) at 5 mg/kg—approximately 5-fold lower than the maximally effective dose of SB-277011A (24 mg/kg)—demonstrating superior in vivo potency relative to this comparator. Furthermore, NGB 2904 (1 or 5 mg/kg) significantly lowered the break-point for cocaine self-administration under progressive-ratio reinforcement conditions, indicating reduced motivation to obtain cocaine, without altering food-maintained responding [2].

Cocaine addiction Reinstatement Relapse Drug-seeking behavior Cue reactivity

Pharmacokinetic Advantage: Brain-to-Plasma Ratio of NGB 2904 vs. PG 01037 and Cocaine

In a comprehensive pharmacokinetic evaluation comparing multiple D3 receptor-selective fluorenyl- and 2-pyridylphenyl amides, NGB 2904 demonstrated a brain-to-plasma ratio ranging from 2.93 to 11.81, indicating significant CNS penetration and accumulation relative to plasma concentrations. These brain-to-plasma ratios were higher than those previously reported for cocaine, establishing favorable brain distribution for a compound intended to modulate central D3 receptor function [1]. The compound exhibited a moderate elimination half-life ranging from 1.49 to 3.27 hours across the compound series and a large volume of distribution (5.95-14.19 L/kg), consistent with extensive tissue distribution [2]. Importantly, the study revealed that brain exposure levels of NGB 2904 and PG 01037 were significantly reduced after intraperitoneal administration compared with intravenous administration, highlighting route-dependent bioavailability considerations. The metabolism of these compounds was mediated primarily by CYP3A subfamilies, with PG 01037 identified as a P-glycoprotein-transported substrate—a liability not observed for NGB 2904 in the bidirectional transport and efflux assays [3].

Brain penetration Pharmacokinetics CNS bioavailability Blood-brain barrier Tissue distribution

Recommended Research Applications for NGB 2904 Based on Quantified Pharmacological Selectivity and In Vivo Efficacy


Cocaine and Psychostimulant Addiction Research: Cue-Induced Relapse and Progressive-Ratio Self-Administration Studies

NGB 2904 is optimally suited for preclinical addiction research requiring selective D3 receptor antagonism without D2-mediated confounds. The compound has been validated to produce 45-70% inhibition of cocaine cue-induced reinstatement at doses of 0.1-5 mg/kg (i.p.) [1], and significantly reduces break-point under progressive-ratio reinforcement—a measure of motivation to obtain cocaine—without affecting fixed-ratio responding or natural reward (sucrose) seeking [2]. These effects are sustained for 1-2 days following a single injection, enabling experimental designs with reduced handling stress and dosing frequency [3]. The high D3/D2 selectivity (~155:1) ensures that observed anti-relapse effects can be attributed specifically to D3 receptor blockade rather than mixed D2/D3 antagonism.

D3 Receptor Target Engagement and Functional Antagonism Validation Studies

The D3 receptor knockout mouse model provides definitive evidence of NGB 2904's target specificity: NGB 2904 (26.0 μg/kg s.c.) enhanced amphetamine-stimulated locomotion in wild-type mice but had no measurable effect in dopamine D3 receptor knockout mice [4]. This on-target behavioral readout, combined with potent antagonism of quinpirole-stimulated mitogenesis (IC₅₀ = 5.0-6.8 nM) , makes NGB 2904 an essential tool for studies requiring unambiguous D3 receptor target engagement verification. The compound can be used to differentiate D3-mediated behavioral effects from D1/D2-mediated dopaminergic signaling in locomotor, reward, and cognitive assays.

ABCG2 Transporter-Mediated Multidrug Resistance Reversal Studies in Cancer Research

Emerging evidence demonstrates that NGB 2904, alongside other D3 antagonists (PG01037, SB-277011A, U99194), significantly attenuates ABCG2-mediated multidrug resistance in cancer cell lines, enhancing the efficacy of chemotherapeutic agents such as mitoxantrone and doxorubicin [5]. NGB 2904's established CNS penetration profile (brain-to-plasma ratio 2.93-11.81) [6] positions it as a candidate for investigating D3 receptor modulation of ABCG2 efflux pump function in brain metastasis or primary CNS tumor models where P-glycoprotein and ABCG2-mediated drug efflux limits therapeutic efficacy.

D3 Receptor Pharmacology Benchmarking and Comparative SAR Studies

NGB 2904 serves as a reference standard in structure-activity relationship (SAR) programs developing next-generation D3-selective antagonists. Its characterized selectivity profile—155-fold D3/D2, >3,500-fold D3/D4, and >7,100-fold D3/D1—provides a quantitative benchmark against which novel analogs can be evaluated [7]. The compound's established pharmacokinetic parameters (t₁/₂ = 1.49-3.27 h; Vd = 5.95-14.19 L/kg; CYP3A-mediated metabolism) [8] provide a baseline for assessing improvements in half-life extension, reduced lipophilicity, or enhanced oral bioavailability in medicinal chemistry optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGB 2904

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.